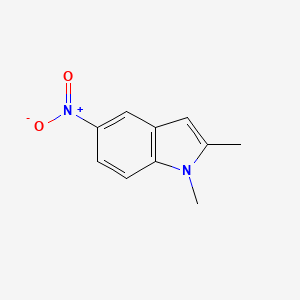

1,2-Dimethyl-5-nitro-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-5-8-6-9(12(13)14)3-4-10(8)11(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUITPOMHSOVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299695 | |

| Record name | 1,2-dimethyl-5-nitro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-47-2 | |

| Record name | NSC132134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-dimethyl-5-nitro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dimethyl 5 Nitro 1h Indole and Its Structural Analogues

Classical and Established Synthetic Routes to Nitro-Substituted Indoles

Traditional methods for constructing the indole (B1671886) core remain fundamental in organic synthesis. Several of these have been specifically adapted for the preparation of nitro-substituted and N-alkylated indoles, which are key structural features of 1,2-dimethyl-5-nitro-1H-indole. The synthesis of nitro-substituted indoles can be achieved either by nitration of a pre-formed indole ring or by employing a nitro-substituted precursor in a classical indole synthesis. researchgate.net

Fischer Indole Synthesis Adaptations for N-Alkyl Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement to form the indole nucleus. wikipedia.org

This classical method can be adapted for the synthesis of N-alkyl indoles, such as this compound, by using an N-alkylated phenylhydrazine as the starting material. For instance, the reaction of an N-methyl-p-nitrophenylhydrazine with a suitable ketone would be a direct route to an N-methylated nitroindole. A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. This approach leverages readily available aryl hydrazines, ketones, and alkyl halides to generate structurally diverse indoles.

| Starting Material 1 | Starting Material 2 | Acid Catalyst | Product | Key Feature |

| N-Methyl-p-nitrophenylhydrazine | Propan-2-one | Brønsted or Lewis Acid | 1-Methyl-2-methyl-5-nitro-1H-indole | N-alkylation introduced from the start |

| p-Nitrophenylhydrazine | Propan-2-one | Brønsted or Lewis Acid | 2-Methyl-5-nitro-1H-indole | Subsequent N-alkylation required |

Nenitzescu Indole Synthesis and its Variations in Substituted Indole Formation

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comyoutube.com The mechanism involves a Michael addition followed by a nucleophilic attack and an elimination step. wikipedia.org While the classical Nenitzescu synthesis yields 5-hydroxyindoles, variations of this reaction can be employed to generate other substituted indoles. The reaction is particularly sensitive to the substituents on the starting benzoquinone. wikipedia.org Lewis acid catalysis can be used to improve the efficiency of the Nenitzescu synthesis. researchgate.net

Although not a direct route to 5-nitroindoles, the principles of the Nenitzescu synthesis, which involve the reaction of a quinone with an enamine, can be conceptually extended to the synthesis of other substituted indoles through different cyclization strategies. The reaction has been extended to the synthesis of various fused indole systems. researchgate.net

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Indole Functionalization (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis and functionalization of indoles. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used for the arylation of indoles.

Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is valuable for introducing alkynyl groups onto the indole ring. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.

These methods are particularly useful for the late-stage functionalization of the indole core, allowing for the introduction of various substituents after the indole ring has been formed. bohrium.com For the synthesis of analogues of this compound, these reactions could be used to introduce a variety of substituents at different positions on the indole ring.

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

| Suzuki-Miyaura | Palladium | Bromoindole | Arylboronic acid | C-C (aryl) |

| Sonogashira | Palladium/Copper | Iodoindole | Terminal alkyne | C-C (alkynyl) |

| Stille | Palladium | Stannylindole | Aryl halide | C-C (aryl) |

Microwave-Assisted Synthetic Protocols for Efficiency Enhancement

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.govingentaconnect.com By using microwave irradiation, reaction times can be significantly reduced, often from hours to minutes, and yields can be improved. elte.huorganic-chemistry.org Several classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, have been successfully adapted to microwave conditions. ingentaconnect.comsciforum.net

The application of microwave energy can be particularly beneficial for the synthesis of this compound and its analogues by enhancing the efficiency of both the initial indole ring formation and subsequent functionalization steps. ingentaconnect.comelte.hu

Multi-Component Reactions for Diverse Indole Construction

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. acs.org MCRs are highly efficient and atom-economical, making them attractive from a green chemistry perspective. semanticscholar.org Several MCRs have been developed for the synthesis of diverse indole derivatives. nih.gov These reactions often allow for the rapid assembly of complex molecular scaffolds from simple and readily available starting materials. For example, a one-pot, three-component protocol based on the Fischer indolisation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.

Environmentally Benign Synthetic Media: Water as Solvent and Solid-Phase Approaches

The push towards "Green Chemistry" has influenced the synthesis of indole derivatives, encouraging the use of environmentally benign solvents and methodologies. Traditional organic syntheses often rely on volatile, hazardous, and non-green chlorinated solvents. rsc.org In contrast, modern approaches seek to replace these with safer alternatives like water or to eliminate the solvent altogether through solid-phase synthesis.

Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net For instance, the dearomatization-rearomatization strategy for the reductive cross-coupling of indoles with ketones has been successfully performed in water, showcasing its potential as a viable medium for indole functionalization. organic-chemistry.org While many established indole syntheses suffer from harsh conditions and the use of halogenated hydrocarbon solvents, newer protocols aim for sustainability. The development of catalytic systems that are effective in aqueous media is a key area of research. For example, multicomponent reactions (MCRs) in water represent an efficient and environmentally safer route to complex heterocyclic structures. researchgate.net

Solid-phase synthesis offers another green alternative by anchoring a substrate to a solid support, which can simplify purification processes and minimize solvent use. This approach has been explored for the chemoselective nitration of phenols using tert-butyl nitrite (B80452) on a solid support, a methodology that could potentially be adapted for indole scaffolds. rsc.org These strategies align with the principles of sustainable chemistry by reducing waste and avoiding hazardous materials.

Regio- and Stereoselective Synthesis Strategies for this compound Derivatives

Achieving high regio- and stereoselectivity is crucial for synthesizing structurally defined indole derivatives with specific biological activities. Regioselectivity, or the control of the position of chemical modification, is particularly important in the functionalization of the indole ring.

A significant challenge in synthesizing nitroindoles is the control of the nitration position. Classical methods often use harsh reagents like concentrated nitric acid, which can lead to poor functional group compatibility and safety hazards. rsc.orgrsc.org A modern approach has been developed for the highly regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. rsc.orgnih.gov This method utilizes the in-situ generation of trifluoroacetyl nitrate (B79036) from tetramethylammonium nitrate and trifluoroacetic anhydride. rsc.orgrsc.org This electrophilic nitrating agent reacts selectively at the C-3 position of various indole substrates. rsc.org

The optimization of this reaction demonstrates a clear path to high regioselectivity and yield. Initial experiments using different ammonium salts and anhydrides in dichloromethane (DCM) gave moderate yields. However, by optimizing the solvent, the yield could be dramatically improved.

| Entry | Ammonium Salt | Anhydride | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 78 |

| 2 | KNO₃ | (CF₃CO)₂O | DCM | 0–5 | Trace |

| 3 | NBu₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 56 |

| 4 | NMe₄NO₃ | (CF₃CO)₂O | THF | 0–5 | 41 |

| 5 | NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0–5 | 97 |

Table 1: Optimization of reaction conditions for the regioselective nitration of tert-butyl 1H-indole-1-carboxylate. The data highlights the critical role of the solvent, with acetonitrile (B52724) (CH₃CN) providing a near-quantitative yield. nih.gov

Stereoselective strategies are employed when creating chiral centers in the derivatives. For example, the [3+2] cycloaddition reaction between nitrones and nitroalkenes has been used to produce nitro-substituted 1,2-oxazolidines with high regio- and stereoselectivity, yielding specific cis-trans configurations. osi.lv Such precise control over the three-dimensional structure is essential for developing compounds that interact specifically with biological targets.

Optimization of Reaction Conditions and Scalability Considerations in Indole Synthesis

Optimizing reaction conditions is a fundamental step in developing a synthetic route that is efficient, high-yielding, and reproducible. This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. Microwave-assisted synthesis has emerged as a powerful tool for accelerating this optimization process and often leads to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.com

A pertinent example is the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, a structural analogue of this compound. The final step, a palladium-catalyzed intramolecular oxidative coupling, was significantly improved using microwave irradiation. mdpi.com

| Entry | Heating Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | DMF | 24 | 50 |

| 2 | Conventional | ACN | 24 | 24 |

| 3 | Microwave | DMF | 3 | 72 |

| 4 | Microwave | ACN | 3 | 91 |

Table 2: Comparison of conventional heating versus microwave (µW) irradiation for the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate. Microwave heating in acetonitrile (ACN) provided the highest yield in the shortest time. mdpi.com

Beyond yield optimization, scalability is a critical consideration for the practical application of any synthetic method. nih.gov A scalable process must be robust, safe, and economically viable when transitioning from milligram-scale laboratory synthesis to kilogram-scale production. nih.gov Strategies for scalable indole synthesis often focus on consecutive one-pot, two-step protocols to minimize purification steps and maximize efficiency. researchgate.net For example, a method for producing polysubstituted indoles from nitroarenes has been successfully demonstrated on a 50 mmol scale. researchgate.net The use of miniaturized and automated nanomole-synthesis can dramatically accelerate the initial scouting of reaction conditions, with successful reactions then being resynthesized on a preparative millimole scale, demonstrating a clear pathway to scalability. nih.gov

Derivatization Strategies for Functionalization of this compound

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. Functionalization can occur at different positions of the indole core, allowing for the modulation of its chemical and biological properties.

The nitro group at the C-5 position is a key functional handle. It can be reduced to an amine, which then opens up a wide range of subsequent reactions. For example, 1-methyl-1H-indol-5-amine can be obtained via Pd/C-catalyzed hydrogenation of the corresponding 5-nitroindole (B16589). d-nb.info This amino group can then be used in coupling reactions to build more complex structures.

Another powerful reaction for functionalizing the indole core is the Vilsmeier-Haack reaction, which introduces a formyl group (aldehyde) onto the electron-rich ring, typically at the C-3 position. Starting from 5-nitro-1H-indole, this reaction yields 5-nitro-1H-indole-3-carbaldehyde. d-nb.info This aldehyde is a valuable intermediate that can be converted into a variety of derivatives through reactions with amines in the presence of a reducing agent. d-nb.info

Furthermore, 5-nitroindoles can be used as starting materials for the synthesis of entirely new heterocyclic systems. A novel two-step approach allows for the synthesis of pyrrolophenazines from 5-nitroindoles and anilines. nih.gov The first step involves a reaction with potassium t-butoxide to form 4-(N-arylamino)-5-nitrosoindoles.

| Starting 5-Nitroindole | Aniline Reactant | Product | Yield (%) |

|---|---|---|---|

| 1,2-Dimethyl-5-nitroindole | 4-Chloroaniline | N-(4-Chlorophenyl)-1,2-dimethyl-5-nitroso-1H-indol-4-amine | 80 |

| 1,2-Dimethyl-5-nitroindole | 4-Methoxyaniline | N-(4-Methoxyphenyl)-1,2-dimethyl-5-nitroso-1H-indol-4-amine | 75 |

| 2-Methyl-5-nitro-1-octyl-indole | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-methyl-5-nitroso-1-octyl-1H-indol-4-amine | 85 |

Table 3: Synthesis of 4-(N-arylamino)-5-nitrosoindole derivatives from various 5-nitroindoles, demonstrating a versatile derivatization strategy. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethyl 5 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1,2-Dimethyl-5-nitro-1H-indole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While direct spectral data for this specific compound is not widely published, a detailed analysis can be inferred from closely related nitroindole derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the chemical shifts of the protons on the benzene (B151609) ring, causing them to appear further downfield compared to unsubstituted indoles.

Aromatic Protons: The proton at C4 would likely appear as a doublet with a small coupling constant, significantly deshielded by the adjacent nitro group. The proton at C6 is expected to be a doublet of doublets, and the C7 proton would be a doublet.

Pyrrole (B145914) Proton: The lone proton on the pyrrole ring, at C3, would appear as a singlet.

Methyl Groups: The N-methyl (N1-CH₃) and C-methyl (C2-CH₃) groups would each produce a sharp singlet, with the N-methyl protons typically appearing slightly further downfield.

¹³C NMR: The carbon spectrum provides complementary information, confirming the carbon framework. The carbon atom attached to the nitro group (C5) would be significantly deshielded. The signals for the two methyl carbons would appear in the upfield region of the spectrum.

The following table provides expected chemical shift ranges for this compound, based on data from analogous compounds like 3-Methyl-5-nitro-1H-indole and Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate. rsc.orgunina.it

| Position | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| N1-CH₃ | ~3.8 - 4.1 (s) | ~31 - 33 |

| C2-CH₃ | ~2.4 - 2.8 (s) | ~12 - 15 |

| C3-H | ~7.0 - 7.2 (s) | ~100 - 105 |

| C4-H | ~8.5 - 8.8 (d) | ~117 - 119 |

| C6-H | ~8.0 - 8.2 (dd) | ~116 - 118 |

| C7-H | ~7.4 - 7.6 (d) | ~110 - 112 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₀N₂O₂ and a monoisotopic mass of approximately 190.07 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or parts of it, such as NO or O. Key expected fragmentation steps include:

Loss of NO₂: A fragment ion at m/z 144, corresponding to the [M-NO₂]⁺ cation.

Loss of NO: A fragment ion at m/z 160, corresponding to the [M-NO]⁺ cation.

Loss of a methyl radical: A fragment ion at m/z 175, corresponding to the [M-CH₃]⁺ cation, which could be followed by further fragmentation.

Fast Atom Bombardment (FAB) mass spectrometry, a soft ionization technique, would also confirm the molecular weight, typically showing a prominent protonated molecular ion peak [M+H]⁺ at m/z 191.

A significant application emerging from the study of nitro-substituted indoles is their use as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.org MALDI is a soft ionization technique that enables the analysis of large biomolecules and synthetic polymers. The matrix is a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules.

Recent research has demonstrated that several nitro indole (B1671886) derivatives can function as highly effective, novel dual-polarity matrices. acs.org This means they can efficiently facilitate the ionization of analytes in both positive and negative ion modes, a significant advantage over many traditional matrices which are often optimal for only one polarity. acs.org

Studies comparing nitro indole derivatives to common matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) have shown that the nitro indole matrices can offer superior performance for a broad class of analytes, including lipids, peptides, proteins, and glycans. acs.org For instance, derivatives like 3-methyl-4-nitro-1H-indole (3,4-MNI) and 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) have shown reduced ion suppression and better detection sensitivity for complex mixtures. acs.org This makes them particularly valuable for applications in MALDI mass spectrometry imaging (MSI), where they can be used to map the spatial distribution of various biomolecules within a tissue sample. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the bonding structure of this compound by measuring the vibrational modes of its atoms.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific functional groups. For this compound, the most characteristic peaks would be:

Nitro Group (NO₂): Strong, distinct absorption bands for asymmetric and symmetric stretching, typically found around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C-N Stretching: Found in the 1200-1350 cm⁻¹ region. Unlike the parent indole molecule, no N-H stretching band (typically around 3400 cm⁻¹) would be observed due to the N-methylation. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of an indole derivative would prominently feature:

Indole Ring Breathing Modes: Strong, sharp peaks characteristic of the entire ring system, often observed around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net

Nitro Group Vibrations: The symmetric stretch of the NO₂ group is also Raman active.

C-H Bending and Stretching: Vibrations from both aromatic and methyl C-H bonds would be visible.

X-ray Crystallography for Solid-State Structural Characterization and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures like 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole and 5-Nitroindole (B16589) allows for a detailed prediction of its key structural features. nih.gov

The core indole ring system is expected to be essentially planar. The molecular packing in the crystal lattice would be stabilized by intermolecular interactions. Unlike unsubstituted indoles, classical N-H···N hydrogen bonding is not possible. Instead, the crystal structure would likely be stabilized by weaker C-H···O interactions, where hydrogen atoms from the methyl groups or the aromatic ring interact with the oxygen atoms of the nitro groups on neighboring molecules. Aromatic π-π stacking interactions between the indole ring systems of adjacent molecules are also expected to play a crucial role in stabilizing the crystal packing. The nitro group, being strongly polar, would significantly influence the electrostatic interactions within the crystal.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The indole ring system is an aromatic chromophore that exhibits characteristic π → π* transitions.

Elemental Analysis for Compositional Verification in Indole Synthesis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its identity and purity.

For this compound, with the molecular formula C₁₀H₁₀N₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 190.19 g/mol . This data serves as a benchmark against which experimentally determined values are compared. A close match between the calculated and found values provides strong evidence for the successful synthesis of the target compound.

| Element | Molecular Formula | Theoretical % | Experimental % (for 3-Methyl-5-nitro-1H-indole) rsc.org |

|---|---|---|---|

| Carbon (C) | C₁₀H₁₀N₂O₂ | 63.15% | 61.66% |

| Hydrogen (H) | 5.30% | 4.75% | |

| Nitrogen (N) | 14.73% | 15.76% |

Note: Experimental data for the closely related compound 3-Methyl-5-nitro-1H-indole (C₉H₈N₂O₂) is provided for comparison. rsc.org

Computational and Theoretical Investigations on 1,2 Dimethyl 5 Nitro 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic configuration and energy. mdpi.comniscpr.res.in DFT, particularly with functionals like B3LYP, has proven to be a reliable method for calculating the geometries and heats of formation for indole (B1671886) derivatives. niscpr.res.inresearchgate.net These calculations typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. nih.gov For 1,2-Dimethyl-5-nitro-1H-indole, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Molecular Orbital Analysis and Electronic Properties of the Indole System

Molecular Orbital (MO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. thaiscience.inforesearchgate.net

For this compound, the electron-withdrawing nitro group at the C5 position is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The methyl groups at the N1 and C2 positions, being electron-donating, would raise the energy of the HOMO. The spatial distribution of these orbitals is also critical; the LUMO is likely concentrated over the nitro-substituted benzene (B151609) ring, indicating that this region is the most probable site for nucleophilic attack. Conversely, the HOMO would be distributed across the indole ring system. DFT calculations can precisely map these orbitals and quantify their energies, providing a detailed picture of the molecule's electronic landscape and predicting its reactivity in various chemical reactions. wuxibiology.com

Table 1: Illustrative Frontier Orbital Data for a Nitroaromatic Compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 | Chemical reactivity and kinetic stability |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Computational Methods

Computational methods are increasingly used to predict spectroscopic data with high accuracy, aiding in the structural elucidation of new compounds. bohrium.com

NMR Spectroscopy: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. github.io This is typically done by first performing a conformational search to identify all low-energy conformers of the molecule. uncw.edu For each stable conformer, the magnetic shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The final predicted spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. uncw.edu Recent benchmarks show that specific DFT functionals can predict ¹H shifts with a mean absolute error of less than 0.1 ppm compared to experimental data. github.io This process would be invaluable for confirming the structure of this compound and assigning its NMR signals.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the molecule's vibrational modes. DFT calculations can compute these frequencies and their corresponding intensities. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific functional groups (e.g., C-H stretch, N-O stretch of the nitro group), providing a detailed interpretation of the experimental IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov This method provides the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the indole aromatic system.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) for C6-H | 8.75 | 8.66 |

| IR | NO₂ Symmetric Stretch (cm⁻¹) | 1345 | 1341 |

| UV-Vis | λmax (nm) | 350 | 355 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, typically in a solvated environment. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system containing the molecule of interest and thousands of solvent molecules (e.g., water). acs.org

For this compound, an MD simulation would reveal its conformational flexibility. Although the indole ring itself is rigid, the simulation would track the rotation of the methyl groups and the interactions of the entire molecule with the surrounding solvent. This is particularly important for understanding how the molecule behaves in a biological context, such as how it approaches a protein binding site. The simulation trajectory can be analyzed to identify the most stable conformations, calculate the solvation free energy, and visualize the network of intermolecular interactions (like hydrogen bonds or van der Waals forces) between the solute and solvent. tandfonline.commdpi.com

Mechanistic Elucidation of Chemical Reactions via Computational Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. larionovgroup.com Using DFT, chemists can map the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. rsc.org

For example, the synthesis of this compound likely involves the nitration of 1,2-dimethylindole. A computational study could elucidate this mechanism by modeling the interaction with a nitrating agent (e.g., the nitronium ion, NO₂⁺). nih.gov Calculations would determine the activation energy barriers for nitration at different positions on the indole ring, explaining the observed regioselectivity. Similarly, the mechanisms of other reactions, such as the reduction of the nitro group, can be explored in detail. researchgate.net This analysis provides a step-by-step understanding of bond-breaking and bond-forming events during the reaction. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Insights into Compound Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal chemistry and materials science to correlate a compound's structure with its biological activity or physical properties. espublisher.commdpi.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to create a mathematical equation that relates these descriptors to an observed activity (e.g., IC₅₀ value). nih.gov

To build a QSAR model for the biological activity of this compound, one would first need a dataset of analogous nitroindole derivatives with measured activities. For each molecule in the series, various descriptors would be calculated, including:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

The resulting QSAR model can predict the activity of new, unsynthesized compounds and provide insight into which molecular features are most important for the desired activity. nih.govaimspress.com For instance, a model might reveal that increasing the electron-withdrawing strength of the substituent at the 5-position enhances activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction in Theoretical Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nutricion.orgbiointerfaceresearch.com This method is fundamental in structure-based drug design. harbinengineeringjournal.com The process involves placing the ligand into the binding site of the protein and using a scoring function to evaluate the binding affinity of numerous different poses. walisongo.ac.id

A molecular docking study of this compound would begin with the three-dimensional crystal structure of a target protein. The compound would then be computationally "docked" into the protein's active site. The results would predict the most stable binding pose and provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. walisongo.ac.idresearchgate.net The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the active site. researchgate.net These theoretical predictions can identify potential biological targets for the compound and guide the design of more potent analogues. tandfonline.comespublisher.com

Table 3: Illustrative Molecular Docking Results

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Predicted strength of ligand-receptor binding |

| Interacting Residues | Tyr84, Phe290, Arg120 | Specific amino acids involved in binding |

| Interaction Types | π-π stacking, Hydrogen bond | Nature of the forces stabilizing the complex |

Reaction Mechanisms and Chemical Transformations of 1,2 Dimethyl 5 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus and Regioselectivity

The indole nucleus is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. impactfactor.org The preferred site of attack is typically the C3 position of the pyrrole (B145914) ring due to its higher electron density and ability to stabilize the intermediate cation without disrupting the aromaticity of the benzene (B151609) ring. impactfactor.org

In the case of 1,2-dimethyl-5-nitro-1H-indole, the reactivity and regioselectivity are modulated by its substituents. The methyl groups at the N1 and C2 positions are electron-donating, further activating the pyrrole ring for electrophilic attack. Conversely, the nitro group at the C5 position is a powerful deactivating group, significantly reducing the electron density of the benzene portion of the nucleus through its strong electron-withdrawing effects.

This electronic push-pull dynamic results in a pronounced regioselectivity. Electrophilic attack will overwhelmingly favor the still electron-rich C3 position of the pyrrole ring. The benzene ring is largely deactivated towards electrophiles. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to occur at the C3 position. nih.govmasterorganicchemistry.com For instance, nitration using reagents like trifluoroacetyl nitrate (B79036) (generated in situ) would be expected to yield 1,2-dimethyl-3,5-dinitro-1H-indole. nih.gov

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution |

| N-Methyl | 1 | Electron-donating (inductive) | Activates the pyrrole ring |

| C-Methyl | 2 | Electron-donating (inductive/hyperconjugation) | Activates the pyrrole ring |

| Nitro | 5 | Electron-withdrawing (resonance/inductive) | Deactivates the benzene ring |

This table summarizes the influence of substituents on the regioselectivity of electrophilic aromatic substitution on the this compound nucleus.

Nucleophilic Reactions Involving the Nitro Group and Other Substitution Sites

The presence of the strongly electron-withdrawing nitro group significantly alters the reactivity of the indole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This is contrary to the typical behavior of unsubstituted indoles. The nitro group depletes the electron density of the aromatic ring, particularly at the positions ortho (C4, C6) and para to it, facilitating attack by nucleophiles.

The reaction generally proceeds via an initial addition of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. mdpi.com In this compound, nucleophilic attack could potentially occur at the C4 or C6 positions, leading to the substitution of a hydrogen atom (an oxidative process) or another suitable leaving group if present.

Furthermore, under specific conditions, the nitro group itself can be displaced by a strong nucleophile. This is more common when multiple electron-withdrawing groups are present on the ring. youtube.com For example, reaction with alkoxides or amines could potentially lead to the replacement of the nitro group. youtube.comyoutube.com Research on related nitroindole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has shown that nucleophiles can also attack other activated positions on the indole ring, demonstrating the versatility of these compounds as electrophiles. nii.ac.jpclockss.org

Cycloaddition Reactions and Heterocyclic Ring Transformations Involving Indole Derivatives

The indole C2-C3 double bond can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. The electron-deficient nature of this compound, enhanced by the C5-nitro group, makes it a suitable dienophile for normal-electron-demand Diels-Alder reactions with electron-rich dienes. nih.govorganic-chemistry.org This [4+2] cycloaddition would lead to the formation of complex polycyclic structures, specifically tetrahydrocarbazole derivatives. nih.govpraxilabs.commasterorganicchemistry.com

Indole derivatives can also undergo [3+2] cycloaddition reactions. For example, research has demonstrated that 3-nitroindoles can react with vinylcyclopropanes in a palladium-catalyzed dearomative [3+2] cycloaddition to form cyclopenta[b]indolines. acs.org While this involves a 3-nitroindole, it establishes the capability of the nitro-activated indole nucleus to participate in such transformations. These reactions provide powerful methods for constructing complex heterocyclic frameworks from relatively simple indole precursors.

| Reaction Type | Role of Nitroindole | Potential Partner | Product Type |

| [4+2] Diels-Alder | Dienophile (electron-poor) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Tetrahydrocarbazole |

| [3+2] Cycloaddition | Dipolarophile/Substrate | Azomethine ylides, Nitrones | Spiropyrrolidine/isoxazolidine indoles |

| [2+2+2] Cycloaddition | Alkyne/Alkene component | Diynes with metal catalyst | Fused aromatic systems |

This table illustrates potential cycloaddition reactions involving nitroindole derivatives.

Redox Chemistry of the Nitro Group (e.g., Reduction to Amino Derivatives)

One of the most significant and widely utilized transformations of the nitro group is its reduction to an amino group. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the indole ring. The resulting 5-amino-1,2-dimethyl-1H-indole is a valuable synthetic intermediate for the preparation of a wide range of biologically active compounds and functional materials. d-nb.infonih.gov

The reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common. This typically involves reacting the nitroindole with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). d-nb.infonih.gov Other effective reducing systems include metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in hydrochloric acid) or metal salts like tin(II) chloride (SnCl₂). chemrxiv.org

| Reagent/System | Typical Conditions | Comments |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695) solvent, room temperature | Clean, high-yielding, common laboratory method. d-nb.info |

| Fe, HCl / Acetic Acid | Reflux | Classical and cost-effective method. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for sensitive substrates. |

| NaBH₄, NiCl₂ or CoCl₂ | Methanol | Can offer good selectivity. |

This table presents common laboratory methods for the reduction of an aromatic nitro group to an amine.

Radical Reactions and Single Electron Transfer Processes in Nitroindole Chemistry

Aromatic nitro compounds are excellent electron acceptors and can readily participate in single-electron transfer (SET) processes to form radical anions. nih.gov The high electron affinity of the nitro group in this compound facilitates the acceptance of an electron to generate the corresponding radical anion, [ArNO₂]•⁻. This species is a key intermediate in many reactions, including certain nucleophilic substitutions and photoreduction processes. acs.org

The formation of this radical anion can be initiated by various means, including photochemical excitation, electrochemical reduction, or reaction with electron-donating species like certain metals. acs.orglibretexts.org For instance, electron transfer from a chloride ion to the triplet excited state of 5-nitroindole (B16589) has been observed. acs.org Once formed, the radical anion can undergo further reactions, such as fragmentation, cyclization, or subsequent reduction. This reactivity is central to understanding the compound's behavior in biological systems and its potential applications in photoredox catalysis. researchgate.netnih.gov

Investigation of Intramolecular Rearrangements and Cyclizations of this compound Precursors

The synthesis of the this compound skeleton often relies on intramolecular cyclization reactions of appropriately substituted precursors. A prominent synthetic strategy is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the target molecule, this would involve the reaction of (4-nitrophenyl)hydrazine with 2-butanone, followed by N-methylation.

Another powerful modern method involves the palladium-catalyzed reductive cyclization of ortho-nitro-substituted styrenes or related vinylarenes. nih.gov In a hypothetical synthesis for this compound, a precursor like 1-(2-nitro-4-nitrophenyl)prop-1-ene could undergo a reductive cyclization process. Carbon monoxide is often used as the terminal reductant in these reactions, which are known for their tolerance of various functional groups. nih.gov Such intramolecular cascade reactions provide an efficient route to construct the fused heterocyclic indole core from acyclic precursors. chemrxiv.org

Precursors, Metabolites, and Degradation Pathways of 1,2 Dimethyl 5 Nitro 1h Indole

Identification of Synthetic Precursors and Intermediate Compounds in 1,2-Dimethyl-5-nitro-1H-indole Synthesis

The synthesis of this compound involves multi-step chemical processes starting from simpler, commercially available precursors. The construction of the indole (B1671886) ring system and the introduction of the required substituents (two methyl groups and a nitro group) can be achieved through various synthetic strategies. A common approach is the modification of a pre-existing indole core, particularly 5-nitro-1H-indole.

One of the foundational methods for creating the indole skeleton is the Leimgruber-Batcho indole synthesis. clockss.orgtugraz.at This method typically starts with an o-nitrotoluene derivative, which undergoes condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. tugraz.at Subsequent reductive cyclization of the enamine intermediate yields the indole ring. clockss.orgtugraz.at For the specific synthesis of this compound, a suitably substituted nitrotoluene would serve as the initial precursor.

Alternatively, and more directly, synthesis can commence from 5-nitro-1H-indole. d-nb.info The nitrogen at position 1 (N-1) can be methylated using a suitable methylating agent to form 1-methyl-5-nitro-1H-indole. d-nb.info The introduction of the methyl group at the C-2 position can be more complex. However, syntheses of related compounds, such as methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, have been reported, demonstrating feasible pathways. unina.it

Key precursors and intermediates in the synthesis of 5-nitroindole (B16589) derivatives are outlined in the following table.

| Precursor/Intermediate | Role in Synthesis | Synthetic Method | Reference(s) |

| o-Nitrotoluene derivative | Starting material for indole ring formation | Leimgruber-Batcho Synthesis | clockss.org, tugraz.at |

| 5-Nitro-1H-indole | Core structure for further functionalization | Starting Material | d-nb.info |

| 1-Methyl-5-nitro-1H-indole | Intermediate after N-methylation | Nucleophilic Substitution | d-nb.info |

| N,N-dimethylformamide dimethyl acetal (DMFDMA) | Reagent for enamine formation | Leimgruber-Batcho Synthesis | clockss.org, tugraz.at |

| trans-β-dimethylamino-2-nitrostyrene | Key intermediate in the Leimgruber-Batcho synthesis | Condensation Reaction | clockss.org |

| 5-Nitroindole-3-carbaldehyde | Intermediate for further modifications | Vilsmeier-Haack Reaction | d-nb.info |

The Vilsmeier-Haack reaction is another crucial transformation, used to introduce a formyl group (aldehyde) at the C-3 position of the indole ring, creating intermediates like 5-nitroindole-3-carbaldehyde. d-nb.inforesearchgate.net This aldehyde can then be a point for further chemical modification. Reductive amination of such aldehydes with substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a key step to generate more complex derivatives. d-nb.info The nitro group itself can be reduced to an amine using methods like Pd/C-catalyzed hydrogenation, which is a common transformation for nitroindoles. d-nb.infonih.gov

Chemical Transformation Pathways and Reaction By-products of Indole Derivatives

Indole and its derivatives are electron-rich heterocyclic compounds that readily undergo a variety of chemical transformations. wikipedia.org The reactivity is influenced by the substituents on the indole ring. The presence of a nitro group, as in this compound, generally acts as an electron-withdrawing group, influencing the regioselectivity of reactions.

Oxidation: Indoles are susceptible to oxidation. wikipedia.org Simple oxidants can selectively oxidize the indole ring to form oxindoles. wikipedia.org Fungal peroxygenases can catalyze the oxidation of indole to its corresponding 2,3-epoxide. This highly reactive intermediate can spontaneously rearrange to form 2-oxindole or 3-oxindole (indoxyl). mdpi.com Indoxyl is unstable and can rapidly dimerize in the presence of oxygen to form indigo (B80030) dyes. mdpi.com

Reactions involving the Nitro Group: The nitro group on the indole ring can undergo several transformations. A common reaction is its reduction to an amino group (NH₂), typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂). d-nb.info This creates aminoindole derivatives, which are valuable synthetic intermediates but can be unstable and prone to air oxidation. d-nb.infonih.gov

Electrophilic Substitution: The Vilsmeier-Haack reaction, which involves an electrophilic attack on the indole ring, typically at the C-3 position, is a common method to introduce aldehyde or ketone functionalities. d-nb.info This reaction transforms the indole into a versatile intermediate for further synthesis.

Formation of By-products: During synthetic transformations, various by-products can be generated. For instance, in nucleophilic substitution reactions on the indole nitrogen using dihaloalkanes (e.g., 1,3-dibromopropane), the formation of dimeric by-products, such as a 5-nitroindole dimer, has been observed. d-nb.info In reactions aiming for specific substitutions, incomplete reactions or side reactions can lead to a mixture of products that require purification. clockss.org

| Transformation Pathway | Reagents/Conditions | Major Product(s) | Potential By-product(s) |

| Oxidation | N-Bromosuccinimide, Peroxygenases | Oxindole (B195798), Indoxyl, Indigo | 2-Oxindole, Isatin |

| Nitro Group Reduction | Pd/C, H₂ | Aminoindole derivative | Partially reduced intermediates |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formylindole derivative | Unreacted starting material |

| Dimerization | Nucleophilic substitution with dihaloalkanes | Dimeric indole structures | Monosubstituted product |

Theoretical Considerations of Biotransformation Pathways for Nitroindoles (excluding human metabolism and clinical data)

The biotransformation of nitroaromatic compounds, including nitroindoles, by microorganisms is a key process in their environmental fate. These pathways generally involve initial reactions that modify the nitro group or the aromatic ring system to facilitate further degradation. nih.gov

Reductive Pathways: A primary route for the microbial transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs sequentially, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov The resulting hydroxylamino-indole intermediate can undergo enzyme-catalyzed rearrangements to form hydroxylated compounds, which are then substrates for ring-cleavage reactions. nih.gov

Oxidative Pathways: Alternatively, oxidative pathways can lead to the removal of the nitro group. Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, which can precipitate the elimination of the nitro group as nitrite (B80452). nih.goveaht.org For indole derivatives, oxygenases are known to attack the pyrrole (B145914) ring. Naphthalene dioxygenase (NDO), for example, can convert various substituted indoles, including nitroindoles, into indigoid pigments. frontiersin.orgnih.gov The proposed pathway involves the formation of a cis-indole-2,3-dihydrodiol intermediate, which then spontaneously eliminates water to form indoxyl. nih.gov The indoxyl subsequently oxidizes and dimerizes to form indigo-like pigments. frontiersin.org

Theoretical Biotransformation Steps for Nitroindoles:

Nitro Reduction: The nitro group of this compound is reduced by nitroreductase enzymes to 1,2-Dimethyl-5-hydroxylamino-1H-indole and subsequently to 1,2-Dimethyl-5-amino-1H-indole.

Ring Hydroxylation: Dioxygenase enzymes hydroxylate the indole ring, potentially leading to the elimination of the nitro group as nitrite and the formation of a dihydroxylated indole derivative.

Pyrrole Ring Oxidation: Oxygenases may oxidize the C2-C3 double bond of the pyrrole ring to form an epoxide, which rearranges to an oxindole or indoxyl derivative. This can lead to the formation of colored indigoid products. nih.gov

These microbial transformations are often fortuitous, meaning the enzymes involved have broad substrate specificity and act on the nitroindole compound even though it is not the microbe's primary food source. nih.gov

Environmental and Chemical Degradation Mechanisms of the Nitroindole Moiety

The persistence of nitroindole compounds in the environment is determined by their susceptibility to various biotic and abiotic degradation processes.

Biodegradation: Microbial degradation is a significant pathway for the breakdown of indole and its derivatives in environments like soil and wastewater. nih.gov Both aerobic and anaerobic pathways have been identified.

Aerobic Degradation: Under aerobic conditions, the degradation of the indole ring often begins with hydroxylation. nih.gov Common intermediates include oxindole, isatin, and anthranilate. nih.gov The pyrrole ring is typically cleaved first. For substituted indoles, the nature and position of the substituent can significantly affect the degradation pathway and rate. For instance, the presence of a methyl group at the C-1 or C-2 position can inhibit the initial hydroxylation reaction. nih.gov

Anaerobic Degradation: Under anaerobic conditions (e.g., methanogenic or sulfate-reducing), indole degradation also proceeds through initial hydroxylation at the C-2 position to form oxindole, followed by further oxidation to isatin, and subsequent ring cleavage to yield intermediates like anthranilate. nih.govnih.gov Bacteria from genera such as Pseudomonas and Thauera have been shown to degrade indole under both aerobic and anaerobic conditions. nih.gov

Chemical Degradation (Abiotic): The chemical stability of the nitroindole moiety can be overcome by chemical reactions in the environment, although it is generally a stable structure.

Photodegradation: Aromatic compounds, including indoles, can be susceptible to degradation by sunlight (photolysis), although specific data on this compound is limited. The absorption of UV light can lead to the excitation of electrons and subsequent bond cleavage or reaction with other environmental species like reactive oxygen species.

Oxidation: Strong oxidizing agents present in the environment or in water treatment processes (e.g., ozone, hydroxyl radicals) can lead to the degradation of the indole ring. As seen in laboratory chemical transformations, oxidation often targets the electron-rich pyrrole ring. wikipedia.org

The presence of the nitro group, being strongly electron-withdrawing, can influence the susceptibility of the aromatic rings to both microbial and chemical attack compared to unsubstituted indole.

| Degradation Mechanism | Conditions | Key Intermediates |

| Aerobic Biodegradation | Presence of Oxygen, Microorganisms | Oxindole, Isatin, Anthranilate |

| Anaerobic Biodegradation | Absence of Oxygen, Microorganisms | Oxindole, Isatin, Anthranilate |

| Photodegradation | UV/Sunlight | Various photoproducts |

| Chemical Oxidation | Oxidizing agents (e.g., O₃, •OH) | Hydroxylated derivatives, Ring-cleavage products |

Advanced Analytical Methodologies for 1,2 Dimethyl 5 Nitro 1h Indole in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1,2-Dimethyl-5-nitro-1H-indole. It is extensively used to determine the purity of synthesized batches and to separate the target compound from starting materials, byproducts, and degradation products.

In a research context, developing a robust HPLC method is the first step in ensuring the quality of the compound for subsequent experiments. A typical approach involves reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is often suitable, with a mobile phase commonly consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com The method's validity is established by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Furthermore, HPLC is critical for separating this compound from its positional isomers, which can be challenging due to their similar physical properties. The separation of nitroindole isomers often requires careful optimization of chromatographic conditions. researchgate.net

Interactive Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 or equivalent C18 (e.g., 4.6 x 200 mm, 5 µm) | Provides good retention and separation for aromatic, moderately polar compounds. sielc.com |

| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) with 0.1% Formic Acid | Acetonitrile provides the necessary elution strength. Formic acid is a volatile modifier compatible with mass spectrometry (MS) detection and improves peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency. researchgate.net |

| Detection | UV-Visible Detector at ~240 nm | The nitroaromatic structure of the compound is expected to have strong UV absorbance, allowing for sensitive detection. researchgate.net |

| Column Temperature | 25°C | Ensures reproducible retention times by maintaining a constant operating temperature. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is best suited for analyzing volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can be employed for its analysis, particularly for trace-level detection or for the analysis of more volatile derivatives or related impurities.

For direct analysis, optimization of the injection port temperature is crucial to ensure volatilization without thermal degradation. However, a more common approach for less volatile compounds is derivatization, where the analyte is chemically modified to increase its volatility and thermal stability. For instance, silylation is a common derivatization technique used for compounds with active hydrogens, though it may not be necessary for this compound itself. researchgate.net

The primary advantage of GC-MS is its high sensitivity, especially when operating in selected ion monitoring (SIM) mode, which allows for the detection of trace amounts of the compound in complex matrices. technologynetworks.comresearchgate.net The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the analyte to a spectral library. njse.org.ng

Interactive Table 2: Representative GC-MS Conditions for Analysis of Indole (B1671886) Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | A nonpolar column suitable for a wide range of organic compounds. mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert gas that carries the sample through the column. |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient to separate compounds based on their boiling points. |

| Injector Temperature | 280°C | Ensures rapid and complete volatilization of the sample. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Detection | Scan Mode (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) | Scan mode for identifying unknowns; SIM mode for quantifying known targets at trace levels. technologynetworks.com |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Structural Confirmation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful tool for the analysis of this compound in complex biological, environmental, or reaction mixtures. nih.gov This technique offers both high separation efficiency and highly selective and sensitive detection. amazonaws.comnih.gov

The LC component separates the target analyte from the matrix components, after which the eluent is introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule [M+H]+ of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is highly specific to the compound's structure. This process provides unambiguous structural confirmation and allows for quantification with very high selectivity, even in the presence of co-eluting interferences. amazonaws.comnih.gov

The multiple reaction monitoring (MRM) mode is particularly useful for quantitative studies, where the instrument is set to detect one or more specific precursor-to-product ion transitions. nih.gov This approach significantly enhances the signal-to-noise ratio, enabling precise quantification at very low concentrations. amazonaws.com

Interactive Table 3: Hypothetical LC-MS/MS Parameters and Transitions for this compound

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Compound | This compound | Target Analyte |

| Formula | C10H10N2O2 | - |

| Molecular Weight | 190.20 g/mol | - |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Forms the [M+H]+ ion for analysis. |

| Precursor Ion (Q1) | m/z 191.1 | Selects the protonated molecular ion of the analyte. |

| Product Ions (Q3) | e.g., m/z 145.1 (Loss of NO2), m/z 130.1 (Further fragmentation) | Characteristic fragments used for structural confirmation and quantification (MRM). |

| Collision Energy | Optimized (e.g., 15-30 eV) | Energy applied to induce fragmentation of the precursor ion. amazonaws.com |

Electrochemical Methods for Detection and Redox Characterization of Nitroindoles

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and characterization of redox-active molecules like this compound. The presence of the nitro group (-NO2), which is electrochemically reducible, makes this compound an excellent candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.com

Cyclic voltammetry can be used for the redox characterization of the molecule. nih.gov By scanning the potential at a working electrode, a voltammogram is generated that reveals the potentials at which the compound is oxidized or reduced. For a nitroaromatic compound, a characteristic reduction peak corresponding to the conversion of the nitro group to a nitro radical anion or hydroxylamine (B1172632) is typically observed. The potential and shape of this peak provide information about the reduction mechanism and the electronic environment of the indole ring system. dtu.dk

Differential pulse voltammetry is a more sensitive technique often employed for quantitative analysis. It minimizes background currents, resulting in well-defined peaks whose height is proportional to the analyte's concentration. This allows for the development of electrochemical sensors capable of detecting low concentrations of nitroindoles in various samples. mdpi.comnih.gov The performance of these methods can be significantly enhanced by modifying the electrode surface with nanomaterials that catalyze the redox reaction. mdpi.com

Interactive Table 4: Key Aspects of Electrochemical Analysis of Nitroindoles

| Technique | Application | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox Characterization | Reduction/oxidation potentials, information on reaction kinetics and reversibility. dtu.dk |

| Differential Pulse Voltammetry (DPV) | Quantitative Detection | Highly sensitive measurement of concentration, determination of limit of detection (LOD). mdpi.com |

| Working Electrode | Detection Platform | Glassy Carbon Electrode (GCE), often modified with nanomaterials to enhance sensitivity and selectivity. nih.gov |

| Key Redox Process | Nitro Group Reduction | The electrochemical reduction of the -NO2 group provides the basis for the analytical signal. nih.gov |

Future Directions and Emerging Paradigms in 1,2 Dimethyl 5 Nitro 1h Indole Research

Integration with Materials Science for Novel Functional Materials Derived from Indoles

The incorporation of indole (B1671886) derivatives into materials science is a promising avenue for developing novel functional materials. Polyindoles are recognized as effective organic electronic polymers. aip.org The electronic properties of the 1,2-Dimethyl-5-nitro-1H-indole scaffold, influenced by the electron-withdrawing nitro group and the electron-donating methyl groups, make it an intriguing building block for new organic semiconductors or conductive polymers.

Future research could focus on the polymerization of this compound or its functionalized variants to create materials with tailored band gaps and conductivity. The nitro group's ability to modulate electronic charge distribution is a key feature that could be exploited in the design of organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic cells. The methyl groups can enhance solubility and processability, which are critical factors for the fabrication of thin-film devices.

Table 1: Potential Applications of Indole-Based Functional Materials

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Organic Electronics | Monomer for conductive polymers | Nitro group (electron-withdrawing), indole core (π-conjugated system) |

| Sensors | Component in chemosensors | Nitro group for interaction with analytes |

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular self-assembly provides a bottom-up approach to constructing nanoscale materials with ordered structures. aip.org Indole derivatives have demonstrated the ability to form organized networks through non-covalent interactions such as hydrogen bonding and π-π stacking. aip.org For example, indole-2-carboxylic acid can form lamellar structures based on cyclic OH⋯O carboxylic dimers. aip.org

For this compound, the N1 position is methylated, precluding its participation as a hydrogen bond donor. However, the nitro group at the C5 position can act as a potent hydrogen bond acceptor, interacting with suitable donor molecules. Furthermore, the planar aromatic indole core is capable of engaging in π-π stacking interactions, which could drive the self-assembly process. Future studies could explore the co-crystallization of this compound with other molecules to form complex, functional supramolecular architectures. These organized assemblies could find applications in areas such as molecular recognition, host-guest chemistry, and the development of porous materials.

Development as Molecular Probes and Chemical Tools for Research

The development of small molecules as probes to investigate biological processes is a critical area of chemical biology. Substituted 5-nitroindoles have been identified as promising scaffolds for targeting specific biological macromolecules. nih.govnih.gov Research has shown that certain 5-nitroindole (B16589) derivatives can act as binders for the c-Myc promoter G-quadruplex, a DNA structure implicated in cancer. nih.govnih.gov

The this compound structure could serve as a foundational fragment for the design of new molecular probes. The nitro group is often crucial for binding interactions, while the methyl groups at the N1 and C2 positions can be used to fine-tune steric interactions and physicochemical properties like solubility and cell permeability. By attaching fluorescent tags or reactive groups, derivatives of this compound could be transformed into chemical tools for imaging, activity-based protein profiling, or identifying novel drug targets.

Table 2: Comparison of Indole Scaffolds in Biological Probes

| Scaffold | Key Feature for Binding | Potential Modification Site | Target Example |

|---|---|---|---|

| 5-Nitroindole | Nitro group at C5 | N1 and C2 positions | c-Myc G-quadruplex nih.govnih.gov |

Exploration in Catalysis and Organocatalysis for Sustainable Transformations

The indole framework is a "privileged scaffold" in the development of chiral ligands and organocatalysts for asymmetric synthesis. acs.orgnih.gov Chiral indole-based phosphines and other structures have been successfully applied in various stereoselective cycloaddition and alkylation reactions. acs.orgacs.orgrsc.org The electronic and steric properties of substituents on the indole ring play a critical role in the efficacy and selectivity of the catalyst. acs.org

The this compound core presents an opportunity for designing novel catalysts. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic environment of the indole ring, potentially modulating the activity of a catalytic center attached to the scaffold. Researchers could explore the synthesis of chiral derivatives of this compound to be used as ligands in transition-metal catalysis or as standalone organocatalysts. Such catalysts could be applied to sustainable chemical transformations, offering new pathways for synthesizing complex molecules with high efficiency and enantioselectivity. researchgate.net

Advancements in High-Throughput Screening and Combinatorial Chemistry for Indole Library Synthesis

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery and materials science, enabling the rapid synthesis and evaluation of vast numbers of compounds. nih.govyoutube.com The synthesis of diverse libraries of indole derivatives is an active area of research, often employing techniques like diversity-oriented synthesis or DNA-encoded library technology (DELT). nih.govnih.govrsc.org

This compound is an ideal starting scaffold for combinatorial library synthesis. Its core structure can be systematically decorated with a wide variety of functional groups at other positions of the indole ring (e.g., C3, C4, C6, C7). Automated synthesis platforms could be employed to combine the this compound core with diverse building blocks, rapidly generating a large library of analogs. nih.gov These libraries can then be subjected to high-throughput screening to identify hits for new therapeutic agents, materials with desired properties, or novel catalysts. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the standard synthetic routes for preparing 1,2-Dimethyl-5-nitro-1H-indole, and how can reaction conditions be optimized?

The synthesis of nitro-substituted indoles typically involves electrophilic nitration or condensation reactions. For example, nitrovinyl intermediates (e.g., (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole) are synthesized by refluxing indole derivatives with nitromethane and NH4OAc, followed by solvent removal and purification via vacuum filtration . Optimization may include varying reaction temperature, solvent systems (e.g., PEG-400/DMF mixtures), and catalysts (e.g., CuI for click chemistry) to improve yields. Column chromatography with gradients like 70:30 ethyl acetate/hexane is commonly used for purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and methyl group integration .

- TLC : For monitoring reaction progress using silica gel plates and UV visualization .

- FAB-HRMS : To verify molecular ion peaks and isotopic patterns .

- 19F NMR (if applicable): For fluorinated analogs .

Consistent Rf values in TLC and sharp NMR signals indicate purity, while discrepancies may require recrystallization or repeated chromatography.

Q. How can researchers address low yields during the purification of nitro-substituted indoles?

Low yields often arise from side reactions or solubility issues. Strategies include:

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for dissolution.

- Gradient elution : Adjust ratios of ethyl acetate/hexane in column chromatography to separate nitro byproducts .

- Recrystallization : Employ DMF/acetic acid mixtures for high-purity crystals .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELX software validate the structure of this compound?

SC-XRD is the gold standard for structural confirmation. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures. Key steps:

- Collect intensity data using Mo/Kα radiation.

- Refine anisotropic displacement parameters for non-H atoms.

- Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) .

Discrepancies in R-factors (>5%) may indicate disorder; apply TWIN/BASF commands in SHELXL for correction .

Q. What methodologies resolve contradictions between spectroscopic data and computational modeling results?

Contradictions (e.g., NMR chemical shifts vs. DFT-predicted values) require:

Q. How can TDAE (tetrakis(dimethylamino)ethylene) methodology be applied to functionalize this compound?

TDAE facilitates nucleophilic substitutions under mild conditions. For example, react 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic carbonyls in TDAE to synthesize ethanols or propanoate derivatives. Monitor reaction progress via LC-MS and isolate products via flash chromatography .

Q. What are the challenges in optimizing electrophilic substitution reactions for nitroindole derivatives?